3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 40671-68-9
VCID: VC10847303
InChI: InChI=1S/C15H12N2O2/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(18)9-11/h2-9,18H,1H3
SMILES: CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one

CAS No.: 40671-68-9

Cat. No.: VC10847303

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one - 40671-68-9

Specification

CAS No. 40671-68-9
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 3-(3-hydroxyphenyl)-2-methylquinazolin-4-one
Standard InChI InChI=1S/C15H12N2O2/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(18)9-11/h2-9,18H,1H3
Standard InChI Key CHGCDGPGQXUYGH-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-(3-hydroxyphenyl)-2-methylquinazolin-4-one, reflects its substitution pattern. Key identifiers include:

PropertyValue
CAS Number40671-68-9
Molecular FormulaC₁₅H₁₂N₂O₂
Molecular Weight252.27 g/mol
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O
InChIKeyCHGCDGPGQXUYGH-UHFFFAOYSA-N

The hydroxyphenyl group introduces polarity, while the methyl group enhances lipophilicity, influencing its pharmacokinetic profile.

Crystallographic and Spectroscopic Data

Although crystallographic data for this specific compound are unavailable, related quinazolinones exhibit planar aromatic systems with hydrogen-bonding capabilities at the carbonyl and hydroxyl groups. Infrared (IR) spectra typically show stretches at ~1680 cm⁻¹ (C=O) and ~3050 cm⁻¹ (aromatic C-H), consistent with its functional groups . Nuclear magnetic resonance (NMR) data for analogs reveal distinct peaks for methyl groups (~δ 2.1–2.4 ppm) and aromatic protons (~δ 6.8–8.1 ppm) .

Synthetic Methodologies

General Synthesis Strategies

While no direct synthesis route for 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one is documented, analogous compounds suggest a multi-step approach:

  • Formation of Quinazolinone Core: Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d][1, oxazin-4-one .

  • Substitution at Position 3: Condensation with 3-methoxyphenylamine under microwave irradiation, followed by demethylation using boron tribromide (BBr₃) in dichlorlomethane .

A representative protocol from involves:

  • Treating 2-(3-methoxyphenyl)quinazolin-4(3H)-one with BBr₃ at −78°C for 1 hour, followed by warming to 20°C.

  • Quenching with methanol and neutralizing with NaHCO₃ to yield the hydroxylated product (100% yield).

Purification and Yield Optimization

Recrystallization from toluene or dichloromethane-methanol mixtures achieves >95% purity . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% .

Biological Activities and Mechanisms

Antimicrobial Properties

Quinazolinones exhibit broad-spectrum activity against bacterial and fungal pathogens. For example:

OrganismMIC (μg/mL)Reference
Escherichia coli12.5
Staphylococcus aureus25.0
Candida albicans50.0

The hydroxyphenyl group enhances membrane permeability, while the methyl group stabilizes interactions with bacterial DNA gyrase .

Antioxidant and Anti-inflammatory Effects

Hydroxyphenyl derivatives scavenge free radicals (IC₅₀ = 18.7 μM against DPPH) and suppress COX-2 expression by 62% at 10 μM .

Structure-Activity Relationship (SAR)

Critical substituent effects include:

  • Position 2 (Methyl): Enhances lipophilicity, improving blood-brain barrier penetration .

  • Position 3 (Hydroxyphenyl): Hydrogen-bonding with biological targets (e.g., DNA helicases, kinase ATP pockets) .

Electron-withdrawing groups at the phenyl ring’s para-position increase antimicrobial potency, while electron-donating groups reduce it .

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 43%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 3-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)-2-methylquinazolin-4(3H)-one .

Toxicity Profile

  • Acute toxicity (LD₅₀) in rodents: >2000 mg/kg (oral).

  • No genotoxicity in Ames tests at ≤100 μM .

Applications and Future Directions

Therapeutic Uses

  • Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1).

  • Infectious Diseases: Synergistic effects with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) .

Agricultural Chemistry

Preliminary data suggest herbicidal activity against Amaranthus retroflexus (EC₅₀ = 8.7 μM) via inhibition of acetolactate synthase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator